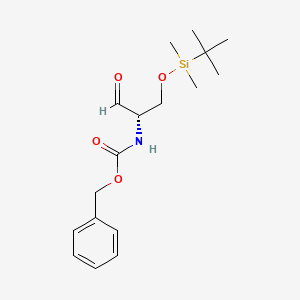
Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a tert-butyldimethylsilyl (TBDMS) group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of the Carbamate: The protected intermediate is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The TBDMS group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can remove the TBDMS group.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected hydroxyl compounds.
Scientific Research Applications
Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality, preventing unwanted reactions during synthetic steps. The benzyl carbamate moiety can be selectively removed under mild conditions, allowing for the controlled release of the protected amine or hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the TBDMS group.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed under basic conditions.
Uniqueness
Benzyl (S)-(1-((tert-butyldimethylsilyl)oxy)-3-oxopropan-2-yl)carbamate is unique due to the presence of both the TBDMS and benzyl carbamate groups, providing dual protection and selective deprotection options. This makes it particularly useful in complex synthetic routes where orthogonal protection strategies are required .
Properties
Molecular Formula |
C17H27NO4Si |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H27NO4Si/c1-17(2,3)23(4,5)22-13-15(11-19)18-16(20)21-12-14-9-7-6-8-10-14/h6-11,15H,12-13H2,1-5H3,(H,18,20)/t15-/m1/s1 |
InChI Key |
YROPBIGCNIQCDD-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















